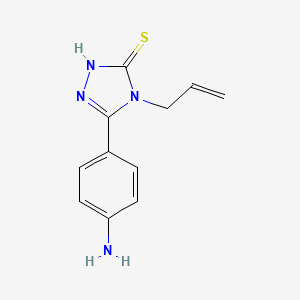methanethione](/img/structure/B14151314.png)
[1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanethione: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a morpholine ring, and a methanethione group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanethione typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition, to form the 1,2,3-triazole ring. The hydroxy and methyl groups are introduced through selective functionalization of the phenyl ring. The morpholine ring is then attached via nucleophilic substitution reactions, and the methanethione group is introduced through thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the methanethione group, resulting in the formation of various reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Quinones, hydroxyquinones.
Reduction: Reduced triazole derivatives, thiols.
Substitution: Halogenated phenyl derivatives, substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure may offer advantages in targeting specific biological pathways, making it a potential candidate for the development of new pharmaceuticals.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes and products.
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanethione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity. The morpholine ring can interact with various biological macromolecules, influencing their function. The methanethione group can undergo redox reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxy-4-methylphenyl)ethanone
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
- 1-(2-Hydroxy-4-methylphenyl)ethanone oxime
Uniqueness
Compared to similar compounds, 1-(2-hydroxy-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanethione stands out due to its unique combination of functional groups. The presence of the triazole ring, morpholine ring, and methanethione group provides a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C14H16N4O2S |
|---|---|
Peso molecular |
304.37 g/mol |
Nombre IUPAC |
[1-(2-hydroxy-4-methylphenyl)triazol-4-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C14H16N4O2S/c1-10-2-3-12(13(19)8-10)18-9-11(15-16-18)14(21)17-4-6-20-7-5-17/h2-3,8-9,19H,4-7H2,1H3 |
Clave InChI |
RQRAERHTSJFSNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C=C(N=N2)C(=S)N3CCOCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B14151238.png)

![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)
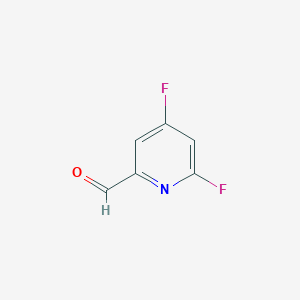

![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
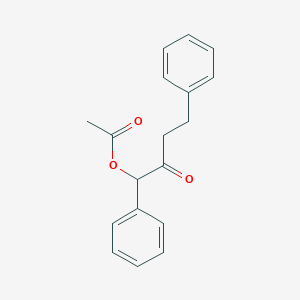

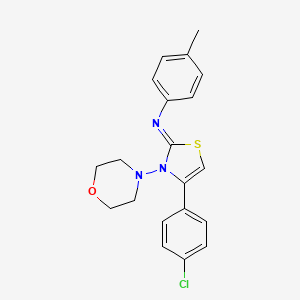
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
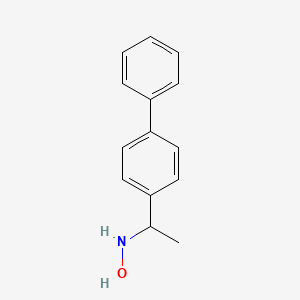
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)

